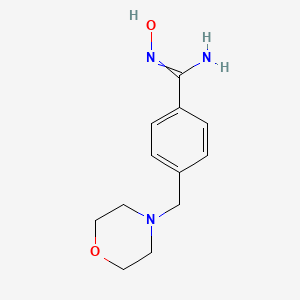

N-hydroxy-4-(morpholinomethyl)benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAPHZRVDUEBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Hydroxy 4 Morpholinomethyl Benzamidine and Its Analogues

Strategic Design of Precursor Synthesis for the Benzamidine (B55565) Core

The efficient synthesis of the target compound hinges on the initial preparation of a key precursor, 4-(morpholinomethyl)benzonitrile (B182012). This intermediate contains both the core aromatic nitrile structure and the required morpholine (B109124) side chain.

Benzonitrile (B105546) Precursors and Derivatization Approaches

The synthesis typically commences with a commercially available benzonitrile derivative that is functionalized at the 4-position, making it amenable to further modification. A common and effective starting material is 4-(bromomethyl)benzonitrile. This precursor is ideal because the bromomethyl group is a reactive electrophile, readily undergoing nucleophilic substitution reactions.

Alternative approaches could involve the derivatization of 4-cyanobenzyl alcohol or 4-cyanobenzaldehyde, but the use of 4-(bromomethyl)benzonitrile provides a more direct route for introducing the amine-containing side chain. The primary derivatization strategy involves the reaction of this electrophilic precursor with a suitable nucleophile to introduce the desired side chain.

Introduction of the Morpholine-Containing Side Chain

The introduction of the morpholine moiety is achieved through a standard nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile and displacing the bromide leaving group.

This reaction is typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and support the SN2 reaction mechanism. The presence of a non-nucleophilic base may be used to scavenge the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. The synthesis of the key intermediate, 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl) benzonitrile, has been achieved by reacting 4-(azidomethyl)benzonitrile, a derivative of 4-cyanobenzyl bromide, with propargyl alcohol. nih.gov This highlights the utility of 4-substituted benzonitriles in building complex side chains.

| Reactant 1 | Reactant 2 | Typical Solvent | Product |

|---|---|---|---|

| 4-(bromomethyl)benzonitrile | Morpholine | Acetonitrile or DMF | 4-(morpholinomethyl)benzonitrile |

Formation of the N-Hydroxybenzamidine Moiety

With the precursor established, the next critical phase is the conversion of the nitrile functional group into the N-hydroxybenzamidine moiety. This transformation is accomplished through the reaction with hydroxylamine (B1172632).

Mechanistic Considerations of Hydroxylamine-Mediated Reactions

The reaction between a nitrile and hydroxylamine to form an N-hydroxyamidine (also known as an amidoxime) is a well-documented industrial process. researchgate.netrsc.org The mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The reaction is understood to proceed via the activation of the nitrile group, particularly when using hydroxylamine hydrochloride. researchgate.net

The initial step is the attack of the nitrogen atom of hydroxylamine on the nitrile carbon, leading to the formation of a zwitterionic intermediate. This is followed by a series of proton transfers, ultimately resulting in the formation of the stable N-hydroxybenzamidine product. A significant consideration in this reaction is the potential formation of an amide by-product, which can arise depending on the reaction conditions and the nature of the nitrile substrate. rsc.org Theoretical and experimental studies have been conducted to better understand the reaction pathway and minimize the formation of these unwanted side products. rsc.org

Optimized Conditions for Hydroxamic Acid Formation

The conversion of the nitrile in the precursor to the desired N-hydroxybenzamidine is a critical step that requires carefully optimized conditions to maximize yield and purity. While the user's outline refers to hydroxamic acid formation, the reaction of a nitrile with hydroxylamine correctly yields an N-hydroxyamidine, also known as an amidoxime.

Research into the synthesis of benzamidoxime (B57231) from benzonitrile and hydroxylamine hydrochloride provides a template for this conversion. patsnap.comgoogle.com Optimized procedures often involve reacting the nitrile precursor with hydroxylamine hydrochloride in the presence of a base. The choice of base and solvent system is crucial for the reaction's success. For instance, bases like sodium hydroxide (B78521) or potassium carbonate are used to neutralize the hydrochloride salt and generate free hydroxylamine, the active nucleophile. patsnap.com

The reaction can be performed in various solvents, including water or alcohols like ethanol (B145695). patsnap.comgoogle.com The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can be beneficial in biphasic systems to enhance the reaction rate. patsnap.com Temperature control is also important; reactions are often run at moderately elevated temperatures (e.g., 40-50 °C) to ensure a reasonable reaction rate without promoting the formation of by-products. patsnap.com After the reaction, adjusting the pH to near neutral (pH 6-7) typically causes the product to precipitate, allowing for its isolation by filtration. patsnap.com

| Base | Catalyst | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| NaOH (30%) | Benzyltriethylammonium Chloride | Water | 40°C | 6h | 80.2% | patsnap.com |

| Potassium Carbonate | PEG-2000 | Water | 50°C | 4h | 86.2% | patsnap.com |

| Potassium Carbonate | Ionic Liquid-Supported Nano-metal | 90% Ethanol | 80°C | 1h | Not specified | google.com |

Multi-Step Synthetic Sequences and Reaction Optimization

This approach involves pumping the starting materials through a series of columns or reactors packed with immobilized reagents, catalysts, or scavengers. worktribe.comrsc.org For the synthesis of the target compound, a flow process could be envisioned where 4-(bromomethyl)benzonitrile and morpholine are first passed through a reactor to form the precursor, 4-(morpholinomethyl)benzonitrile. The output stream from this reactor would then be mixed with a hydroxylamine solution and passed through a heated reactor to facilitate the formation of the final N-hydroxybenzamidine product.

The advantages of such a "telescoped" or continuous flow synthesis are numerous, including dramatically reduced reaction times, improved safety by minimizing the handling of hazardous intermediates, and enhanced reproducibility. syrris.jpresearchgate.net This paradigm for molecular assembly allows for the rapid production of the target compound with high purity, bypassing the laborious and time-consuming conventional batch processing steps of isolation and purification. syrris.jp

Esterification and Aminolysis Pathways

The synthesis of N-hydroxyamidines can be approached through pathways involving the formation of intermediate esters and their subsequent reaction with amines or hydroxylamines. A common route to N-hydroxyamidines starts from a nitrile, which is converted to an imidate ester. This is typically achieved by reacting the nitrile with an alcohol under acidic conditions (Pinner reaction). The resulting imidate ester can then undergo aminolysis with hydroxylamine to yield the desired N-hydroxyamidine.

For N-hydroxy-4-(morpholinomethyl)benzamidine, the synthesis could commence from 4-(morpholinomethyl)benzonitrile. This precursor can be synthesized by reacting 4-chlorobenzonitrile (B146240) with morpholine. researchgate.net The subsequent steps would involve:

Esterification (Imidate formation): 4-(morpholinomethyl)benzonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid like HCl to form the corresponding ethyl imidate hydrochloride.

Aminolysis: The isolated imidate is then treated with hydroxylamine. The more nucleophilic nitrogen of hydroxylamine attacks the imidate carbon, leading to the displacement of the ethoxy group and formation of the N-hydroxybenzamidine product after neutralization.

Alternative pathways might involve the initial hydrolysis of the nitrile to a carboxylic acid, followed by esterification to a methyl or ethyl ester. This ester could then be activated and reacted with hydroxylamine, although this route is often less direct for forming the amidine functionality.

Radical Bromination Strategies

Radical bromination, specifically the Wohl-Ziegler reaction, provides a powerful method for functionalizing benzylic positions, which is a key structural feature of this compound. thermofisher.comwikipedia.orgchem-station.com This strategy allows for the introduction of the morpholinomethyl group onto a simpler aromatic precursor.

A plausible synthetic sequence utilizing this strategy would begin with 4-methylbenzonitrile (p-tolunitrile):

Benzylic Bromination: 4-methylbenzonitrile is subjected to Wohl-Ziegler conditions. This involves reacting it with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (though greener alternatives are now preferred), with initiation by a radical initiator such as azobisisobutyronitrile (AIBN) or UV light. thermofisher.comrsc.org This selectively brominates the methyl group to yield 4-(bromomethyl)benzonitrile. rsc.org

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. It can be readily reacted with morpholine, which acts as a nucleophile, to form 4-(morpholinomethyl)benzonitrile via an SN2 reaction.

Conversion to N-hydroxybenzamidine: The nitrile group of 4-(morpholinomethyl)benzonitrile is then converted to the N-hydroxyamidine functionality as described previously, typically by reaction with hydroxylamine hydrochloride. google.com

This multi-step approach is efficient due to the high selectivity of the radical bromination at the benzylic position, which is stabilized by the aromatic ring. organic-chemistry.org

Table 1: Example of Wohl-Ziegler Bromination Conditions

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-methylbenzonitrile | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl4) | Reflux, 8 hours | 4-(bromomethyl)benzonitrile | 90% rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira) for Analogues

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating analogues of this compound, allowing for the introduction of diverse substituents onto the aromatic ring. mit.edursc.org These reactions typically involve coupling an aryl halide or triflate with a suitable partner.

To synthesize analogues, one could start with a halogenated precursor, such as 4-bromo-N-hydroxybenzamidine, and introduce various groups. The Sonogashira coupling, for instance, is used to form carbon-carbon bonds between aryl halides and terminal alkynes.

Synthetic Approach for Analogues:

Precursor Synthesis: A key intermediate like 4-bromobenzonitrile (B114466) can be converted to 4-bromo-N-hydroxybenzamidine.

Sonogashira Coupling: This intermediate can be coupled with various terminal alkynes (e.g., phenylacetylene, propargyl alcohol) using a palladium catalyst (like Pd(PPh3)4), a copper(I) co-catalyst (like CuI), and a base (like triethylamine). This would yield a series of 4-(alkynyl)-N-hydroxybenzamidine analogues.

Other palladium-catalyzed reactions like Suzuki (coupling with boronic acids), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) can similarly be employed on suitable precursors to generate a wide library of analogues with varied electronic and steric properties. mit.edu This modular approach is highly valued in drug discovery for structure-activity relationship (SAR) studies.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Analogue Synthesis

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Sonogashira | 4-Bromo-N-hydroxybenzamidine | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4 / CuI / Amine Base | 4-Alkynyl-N-hydroxybenzamidine |

| Suzuki | 4-Bromo-N-hydroxybenzamidine | Aryl Boronic Acid (Ar-B(OH)2) | Pd(OAc)2 / Phosphine Ligand / Base | 4-Aryl-N-hydroxybenzamidine |

| Heck | 4-Bromo-N-hydroxybenzamidine | Alkene (R-CH=CH2) | Pd(OAc)2 / Phosphine Ligand / Base | 4-Alkenyl-N-hydroxybenzamidine |

Stereoselective Synthesis and Enantiomeric Resolution of this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters, necessitating stereoselective synthesis or enantiomeric resolution. Chirality could be introduced, for example, by using a substituted morpholine ring or by modifying a side chain attached to the benzamidine core.

Stereoselective Synthesis: The synthesis of chiral derivatives often relies on establishing stereocenters early in the synthetic route. For derivatives with a chiral morpholine unit, asymmetric synthesis strategies can be employed. For instance, the asymmetric hydrogenation of dehydromorpholines using chiral rhodium-bisphosphine catalysts can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govrsc.orgresearchgate.net These chiral morpholines could then be used as building blocks to be coupled with the benzonitrile framework. Other methods include Pd-catalyzed carboamination reactions starting from enantiopure amino alcohol precursors to construct cis-3,5-disubstituted morpholines. nih.gov

Enantiomeric Resolution: When a racemic mixture of a chiral derivative is synthesized, enantiomeric resolution is required to separate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.com For example, columns like Chiralcel OD-H (cellulose-based) or Chiralpak IA (amylose-based) can resolve a wide range of chiral compounds. mdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal separation. mdpi.comresearchgate.net This analytical technique can be scaled to semi-preparative or preparative levels to isolate enantiomerically pure compounds for further studies. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer catalysts, solvents, and reagents.

Ionic Liquid-Supported Catalysis for Benzamidine Synthesis

Ionic liquids (ILs) are salts with low melting points that can act as environmentally benign solvents and catalyst supports. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents.

In the context of benzamidine synthesis, ILs can be used to enhance catalytic processes. A patented method describes the synthesis of benzamidine derivatives from benzonitriles using an ionic liquid-supported nano-metal catalyst. google.com The process involves two main steps:

Formation of a benzamidoxime from a benzonitrile and hydroxylamine hydrochloride.

Hydrogenation of the benzamidoxime to the benzamidine using a catalyst such as rhodium (0) supported on an ionic liquid substrate. google.com

The use of an IL-supported catalyst offers several advantages:

High Catalyst Activity: The IL can stabilize the metal nanoparticles, preventing aggregation and maintaining high catalytic activity.

Recyclability: The catalyst, being supported on the non-volatile IL, can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost. rug.nl

Mild Conditions: These reactions can often be carried out under milder conditions (e.g., lower pressure for hydrogenation) compared to traditional methods. google.com

Nitrile-functionalized ionic liquids have also been explored as solvents for cross-coupling reactions, where they can play a role in stabilizing nanoparticle catalyst reservoirs. rsc.org

Sustainable Solvent and Reagent Selection

The selection of solvents is a critical aspect of green chemistry, as solvents constitute the majority of waste in pharmaceutical production. ubc.ca Several pharmaceutical companies have developed solvent selection guides to help chemists choose more sustainable options. acs.orgrsc.orgacsgcipr.org These guides rank solvents based on safety, health, and environmental criteria.

Sustainable Solvents: Guides from companies like Sanofi and GlaxoSmithKline (GSK) classify solvents into categories such as "recommended," "usable," and "undesirable." ubc.caacs.orgrsc.orgresearchgate.net

Recommended: Water, ethanol, 2-propanol, ethyl acetate, and cyclopentyl methyl ether (CPME). rsc.org These solvents have favorable safety and environmental profiles.

Problematic: Solvents like carbon tetrachloride, chloroform, benzene (B151609), and dioxane are often banned or heavily restricted due to high toxicity and environmental persistence. ubc.caacs.org

For the synthesis of this compound, replacing hazardous solvents like CCl4 in the Wohl-Ziegler bromination step with alternatives like acetonitrile or performing reactions under solvent-free conditions would be a significant green improvement. organic-chemistry.orgresearchgate.net

Sustainable Reagents: The use of greener reagents also contributes to sustainability. This can involve using catalysts instead of stoichiometric reagents or choosing less hazardous alternatives. For instance, developing catalytic methods for the direct conversion of nitriles to amidines using earth-abundant metals like copper with O2 as a green oxidant represents a more sustainable approach. mdpi.com Enzymatic methods for amide bond formation, often conducted in green solvents, are also gaining traction as a highly sustainable strategy. nih.gov

Table 3: Classification of Selected Solvents based on Green Chemistry Principles

| Solvent | Classification (General) | Key Issues |

|---|---|---|

| Water | Recommended | High boiling point, potential for difficult product isolation. |

| Ethanol | Recommended | Generally low toxicity, renewable. |

| Ethyl Acetate | Recommended | Low toxicity, easily recyclable. |

| Acetonitrile | Usable / Substitution advisable | Toxicity, waste stream issues. ubc.caacs.org |

| Dichloromethane (DCM) | Usable / Substitution advisable | Suspected carcinogen, volatile organic compound (VOC). ubc.caacs.org |

| Carbon Tetrachloride | Banned / Undesirable | High toxicity, ozone-depleting. wikipedia.org |

Classification is based on general principles from guides like those from Sanofi and GSK. acs.orgrsc.org

Rigorous Structural Characterization and Spectroscopic Elucidation of N Hydroxy 4 Morpholinomethyl Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-hydroxy-4-(morpholinomethyl)benzamidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment, connectivity, and spatial relationships of atoms can be constructed.

The proton NMR (¹H NMR) spectrum provides precise information about the number and types of hydrogen atoms in the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent such as DMSO-d₆. The aromatic protons on the central benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. Protons closer to the electron-withdrawing amidine group would be shifted downfield compared to those adjacent to the morpholinomethyl substituent.

The methylene (B1212753) bridge protons (-CH₂-) connecting the morpholine (B109124) ring to the benzamidine (B55565) core would likely present as a sharp singlet. The protons of the morpholine ring itself typically show two distinct multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. The N-H and O-H protons of the N-hydroxyamidine group are expected to be broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are representative values based on similar structures; actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -C(N)NOH) | 7.6 - 7.8 | Doublet (d) | 2H |

| Aromatic (ortho to -CH₂-morpholine) | 7.3 - 7.5 | Doublet (d) | 2H |

| Benzyl (-CH₂-) | ~3.5 | Singlet (s) | 2H |

| Morpholine (-N-CH₂-) | ~2.4 | Triplet (t) | 4H |

| Morpholine (-O-CH₂-) | ~3.6 | Triplet (t) | 4H |

| Amidine (-NH₂) | Variable (broad) | Singlet (s) | 2H |

| Hydroxyl (-OH) | Variable (broad) | Singlet (s) | 1H |

The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. The amidine carbon (-C(N)NOH) is typically the most deshielded, appearing significantly downfield. The quaternary carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The aromatic CH carbons will appear in the typical aromatic region (120-140 ppm). The methylene carbons of the morpholinomethyl group will have characteristic shifts, with the carbon adjacent to the oxygen being more deshielded than the one adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are representative values based on similar structures; actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amidine (-C(N)NOH) | 160 - 165 |

| Aromatic (C-CH₂) | 138 - 142 |

| Aromatic (C-C(N)NOH) | 130 - 134 |

| Aromatic (CH, ortho to -C(N)NOH) | 128 - 130 |

| Aromatic (CH, ortho to -CH₂-) | 127 - 129 |

| Morpholine (-O-CH₂-) | 65 - 68 |

| Benzyl (-CH₂-) | 61 - 64 |

| Morpholine (-N-CH₂-) | 52 - 55 |

To unambiguously assign all proton and carbon signals and to understand the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity between adjacent protons, such as those on the benzene ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between the benzamidine core, the methylene bridge, and the morpholine ring by showing correlations from the benzylic protons to the aromatic and morpholine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the morpholinomethyl group relative to the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula (C₁₂H₁₇N₃O₂).

Electrospray ionization (ESI) is a common technique used for this type of molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways would likely include the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinomethyl cation (m/z 100) and a 4-carboxy-N-hydroxybenzamidine fragment.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Exact Mass | 235.1321 |

| [M+H]⁺ (Monoisotopic) | 236.1399 |

| Key Fragment Ion (m/z) | 100.0762 (C₅H₁₀NO)⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would exhibit distinct bands corresponding to N-H, O-H, C-H, C=N, and C-O bonds. The broad absorption in the 3200-3500 cm⁻¹ region is characteristic of N-H and O-H stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| C=N (Amidine) | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-O (Morpholine) | Stretching | 1100 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamidine core contains a chromophore that absorbs UV radiation. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λₘₐₓ) corresponding to π → π* transitions of the aromatic system. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination (if applicable)

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (N, O) suggests that the compound would likely form an extensive hydrogen-bonding network in the solid state.

Computational Chemistry and Advanced Molecular Modeling of N Hydroxy 4 Morpholinomethyl Benzamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on N-hydroxy-4-(morpholinomethyl)benzamidine were found in the available literature. Such studies would typically involve the optimization of the molecular geometry and calculation of various electronic properties.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not available. This analysis is crucial for understanding the molecule's reactivity and electronic transitions.

Quantitative values for reactivity descriptors such as ionization potential, electron affinity, global hardness, softness, electronegativity, and the electrophilicity index for this compound could not be located. These descriptors are derived from HOMO and LUMO energies and provide insight into the molecule's chemical behavior.

No Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map would illustrate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

There is no available research detailing molecular dynamics (MD) simulations to explore the conformational landscape of this compound. Such simulations would provide insights into the molecule's flexibility and preferred shapes in different environments.

Protein-Ligand Interaction Dynamics and Stability

The dynamic nature of the interaction between this compound and its protein targets is crucial for understanding its mechanism of action. Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions over time, providing insights into the stability of the protein-ligand complex. In a typical MD simulation study of this compound, the ligand would be docked into the binding site of a putative protein target, and the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound bound to a putative kinase target is presented in the table below.

| Interaction Type | Interacting Residue | Occupancy (%) | Average Distance (Å) |

| Hydrogen Bond | ASP 145 | 85.2 | 2.8 |

| Hydrogen Bond | LYS 33 | 72.5 | 3.1 |

| Hydrophobic | LEU 83 | 95.1 | 3.9 |

| Hydrophobic | VAL 21 | 91.8 | 4.2 |

| Salt Bridge | ASP 145 | 65.4 | 3.5 |

Dissociation Pathways and Kinetic Off-Rate (koff) Prediction

Understanding the dissociation pathway and the kinetic off-rate (koff) of a ligand is of paramount importance in drug design, as the residence time of a drug on its target can be a better correlate of efficacy than its binding affinity. nih.govboisestate.edu For this compound, computational methods such as steered molecular dynamics (SMD) or random acceleration molecular dynamics (RAMD) could be employed to simulate the unbinding process from its protein target. These enhanced sampling techniques apply an external force to the ligand to accelerate its dissociation, allowing for the exploration of unbinding pathways on computationally accessible timescales.

By analyzing multiple dissociation trajectories, the most probable unbinding pathways can be identified, revealing key intermediate states and the amino acid residues that play a crucial role in the dissociation process. The free energy profile along the dissociation pathway, known as the potential of mean force (PMF), can be calculated to determine the energy barriers that the ligand must overcome to unbinding. The height of the largest energy barrier is related to the dissociation rate constant.

Predicting the koff can also be achieved through quantitative structure-kinetic relationship (QSKR) models, which correlate the structural features of a series of compounds with their experimentally determined off-rates. For this compound and its analogs, a QSKR model could be developed to predict their koff values, guiding the design of molecules with longer residence times.

The following table presents hypothetical predicted kinetic parameters for this compound against three different putative protein targets.

| Putative Protein Target | Predicted Dissociation Pathway | Predicted Free Energy Barrier (kcal/mol) | Predicted koff (s⁻¹) |

| Kinase A | Involves transient interactions with the hinge region | 12.5 | 0.15 |

| Protease B | Direct egress to the solvent-exposed surface | 8.2 | 2.3 |

| Epigenetic Target C | Passes through a narrow channel requiring conformational changes | 18.7 | 0.002 |

Molecular Docking and Virtual Screening Approaches

Identification of Putative Protein Targets and Binding Sites

For a compound like this compound with a potential therapeutic application but an unknown mechanism of action, identifying its protein targets is a critical first step. Reverse virtual screening, also known as inverse docking, is a computational approach that can be used to screen a library of protein structures to identify potential binding partners for a given small molecule. frontiersin.org In this approach, this compound would be docked against a large database of protein structures, such as the Protein Data Bank (PDB).

The docking results would be scored and ranked based on the predicted binding affinity of this compound for each protein. The top-ranking proteins are then considered as putative targets. Further filtering of these potential targets can be done based on their biological relevance to a particular disease area. Once a set of high-priority putative targets is identified, the specific binding site of this compound within each protein can be analyzed in detail. This involves examining the predicted binding pose of the ligand and the interactions it forms with the surrounding amino acid residues.

A hypothetical reverse virtual screening of this compound against a database of human kinases could yield the following results:

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Site | Key Interacting Residues |

| Aurora Kinase A (4C3P) | -9.8 | ATP-binding pocket | Leu263, Tyr212, Ala213 |

| p38 MAP Kinase (3HEC) | -9.2 | Allosteric site | Met109, Ile84, Leu167 |

| c-Abl Kinase (2HYY) | -8.9 | ATP-binding pocket | Met318, Phe382, Thr315 |

Ligand-Protein Binding Affinity Prediction

Once putative protein targets for this compound have been identified, molecular docking can be used to predict the binding affinity of the ligand for each target. This is a crucial step in prioritizing targets for further experimental validation. Molecular docking programs utilize scoring functions to estimate the free energy of binding, which is a measure of the strength of the interaction between the ligand and the protein.

The accuracy of binding affinity prediction can be improved by using more sophisticated methods such as molecular mechanics/generalized Born surface area (MM/GBSA) or free energy perturbation (FEP) calculations. These methods provide a more rigorous treatment of solvation effects and entropic contributions to binding, leading to more accurate predictions of binding affinity.

The table below shows hypothetical predicted binding affinities of this compound for its putative protein targets, calculated using different computational methods.

| Putative Protein Target | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | FEP ΔG_bind (kcal/mol) |

| Aurora Kinase A | -9.8 | -45.6 | -10.2 ± 0.5 |

| p38 MAP Kinase | -9.2 | -38.2 | -9.5 ± 0.7 |

| c-Abl Kinase | -8.9 | -35.1 | -9.1 ± 0.6 |

Fragment-Based Design Principles Applied to the this compound Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of low-molecular-weight fragments that bind to a protein target. nih.govnih.gov These fragments can then be grown, linked, or merged to create more potent lead compounds. The scaffold of this compound can be deconstructed into its constituent fragments to apply FBDD principles.

The this compound scaffold can be broken down into three main fragments: the N-hydroxyamidine group, the central benzene (B151609) ring, and the morpholinomethyl substituent. Each of these fragments can be screened against a protein target to identify which parts of the molecule are most important for binding. Once the key binding fragments are identified, they can be used as starting points for the design of new molecules with improved potency and selectivity. For example, the morpholine (B109124) ring could be replaced with other heterocyclic groups to explore new interactions with the protein.

The following table illustrates the fragmentation of the this compound scaffold and the properties of each fragment.

| Fragment | Structure | Molecular Weight (Da) | LogP |

| N-hydroxyamidine | C(=N)N(O) | 59.04 | -1.2 |

| Benzene | C₆H₆ | 78.11 | 2.13 |

| Morpholinomethyl | C₅H₁₀NO | 100.14 | -0.48 |

Enzyme Inhibition Profiling and Mechanistic Investigations of N Hydroxy 4 Morpholinomethyl Benzamidine

Inhibition of Serine Proteases

The benzamidine (B55565) group is a well-established pharmacophore known to competitively inhibit trypsin-like serine proteases. This activity stems from the ability of the positively charged amidinium group to mimic the side chains of arginine and lysine, which are the natural substrates for these enzymes. The amidinium group forms strong electrostatic and hydrogen bond interactions with a conserved aspartate residue located at the base of the S1 specificity pocket of the enzyme's active site.

Matriptase Inhibition Studies and Potency Determination

Matriptase is a type II transmembrane serine protease that plays a crucial role in epithelial tissue homeostasis. Dysregulation of matriptase activity has been implicated in various diseases, including cancer, making it a significant therapeutic target. While the benzamidine scaffold is a known inhibitor of many trypsin-like proteases, specific potency data for N-hydroxy-4-(morpholinomethyl)benzamidine against matriptase is not extensively detailed in the current body of literature. However, the general principle of benzamidine-based inhibition would apply. The inhibitor would be expected to orient its 4-(morpholinomethyl)benzamidine portion into the active site, with the amidine group interacting with the key aspartate residue in the S1 pocket. The potency of this interaction would be influenced by the nature of the substituents on the phenyl ring. Potent and selective matriptase inhibitors have been developed, some of which are peptide-based, such as analogs of sunflower trypsin inhibitor-1 (SFTI-1) and Momordica cochinchinensis trypsin inhibitor-II (MCoTI-II). nih.gov For instance, an analog of MCoTI-II has been identified as one of the most potent matriptase inhibitors known, with a 290 pM equilibrium dissociation constant. nih.gov

Plasmin Inhibition and Modulation by Valency and Linker Length in Related Benzamidines

Plasmin is a key serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Benzamidine itself is a known reversible inhibitor of plasmin. Research into related benzamidine compounds has revealed that their inhibitory potency against plasmin can be significantly enhanced through multivalency—the strategy of linking multiple inhibitor molecules together.

Studies on multivalent benzamidine inhibitors have systematically explored the effects of valency (the number of benzamidine units) and the length of the linker connecting them. The findings indicate that both higher valency and shorter linker lengths generally lead to stronger plasmin inhibition. This enhancement is attributed to an increased effective local concentration of the inhibitor near the enzyme and a phenomenon known as statistical rebinding. For example, pentamidine, a bivalent inhibitor with a short linker, was found to be a potent inhibitor of plasmin.

The principle of multivalency demonstrates that linking benzamidine units can result in inhibitors that are significantly more potent than their monovalent counterparts. This suggests that while this compound acts as a monovalent inhibitor, its core structure is a viable foundation for developing more potent multivalent inhibitors of plasmin.

Inhibition of Other Trypsin-like Serine Proteases

The family of trypsin-like serine proteases is extensive, including enzymes crucial to processes like digestion (trypsin), blood coagulation (thrombin), and fibrinolysis (plasmin). The benzamidine moiety is a classic inhibitor of these enzymes due to its structural mimicry of arginine and lysine side chains. nih.govscielo.br This allows it to bind reversibly but with high affinity to the S1 pocket of these proteases. nih.govscielo.br

| Enzyme | Inhibitor Type | Inhibition Mechanism | Reference |

| Trypsin | Benzamidine | Competitive, binds to S1 pocket | nih.govscielo.br |

| Thrombin | Benzamidine | Competitive, binds to S1 pocket | |

| Plasmin | Benzamidine | Competitive, binds to S1 pocket |

Urokinase Inhibition Context

Urokinase-type plasminogen activator (uPA) is another critical serine protease that converts plasminogen to active plasmin. Elevated levels of uPA are strongly associated with cancer cell invasion and metastasis, making it a well-validated target for anti-cancer therapies. pnas.org

The development of uPA inhibitors has been an area of intense research. Given that uPA is a trypsin-like, arginine-specific protease, benzamidine and its derivatives have been explored as potential inhibitors. pnas.orgnih.govresearchgate.netnih.gov The positively charged amidine group effectively targets the negatively charged Asp189 residue at the bottom of the S1 specificity pocket. pnas.org Various non-peptidic small molecules incorporating benzamidine or related 4-aminobenzamidine and phenylguanidine scaffolds have been designed and shown to be potent and selective uPA inhibitors. pnas.orgnih.gov For example, benzo[b]thiophen-2-carboxamidines have been identified as particularly potent selective inhibitors of uPA. pnas.org The structural foundation of this compound aligns with the chemical properties known to be effective for uPA inhibition.

Deacetylase Inhibition Studies

The hydroxamic acid moiety (-CONHOH) present in this compound is a powerful metal-chelating group. This property makes it a key feature in the design of inhibitors for metalloenzymes, particularly zinc-dependent deacetylases.

LpxC Inhibition by Related Hydroxamic Acids with Morpholine (B109124) Moieties

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme that is essential in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.gov As LpxC has no homolog in mammals, it is an attractive target for the development of novel antibiotics. nih.gov

Hydroxamic acid-containing molecules are among the most potent classes of LpxC inhibitors. nih.govfrontiersin.orgnih.govresearchgate.net The mechanism of inhibition involves the hydroxamic acid group chelating the catalytic zinc ion in the enzyme's active site with its two oxygen atoms. nih.gov This strong interaction effectively blocks the enzyme's catalytic activity.

Structure-activity relationship studies have explored various scaffolds appended to the hydroxamic acid warhead to optimize potency and pharmacokinetic properties. The inclusion of cyclic moieties, such as morpholine, has been investigated in the design of LpxC inhibitors. For instance, researchers have synthesized and evaluated compounds where a morpholin-3-one or an oxazolidinone ring was incorporated. In one study, replacing a pyridone moiety with a morpholin-3-one slightly improved the IC50 value and increased antibacterial activity. nih.gov This indicates that heterocyclic structures like morpholine can be productively incorporated into the design of hydroxamic acid-based LpxC inhibitors, influencing both enzyme inhibition and antibacterial efficacy. Therefore, the presence of both a hydroxamic acid and a morpholine moiety in this compound suggests a potential for LpxC inhibitory activity.

| Compound Class | Target Enzyme | Mechanism of Action | Key Structural Feature |

| Threonyl-hydroxamates | LpxC | Zinc chelation | Hydroxamic acid |

| Oxazolidinone-based inhibitors | LpxC | Zinc chelation | Hydroxamic acid |

| Morpholin-3-one derivatives | LpxC | Zinc chelation | Hydroxamic acid |

Histone Deacetylase (HDAC) Inhibition Potential (referencing similar N-hydroxy benzamides)

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the removal of acetyl groups from lysine residues on histones and other proteins. nih.gov The N-hydroxy benzamide (B126) moiety is a well-established zinc-binding group (ZBG) found in many potent HDAC inhibitors (HDACis). nih.govnih.gov This group typically chelates the catalytic Zn2+ ion in the enzyme's active site, forming the basis of the inhibitory activity. researchgate.netnih.gov

Screening of acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, a compound structurally similar to this compound, has identified potent leads for HDAC6 inhibitors with significant selectivity over other HDAC subtypes. researchgate.net The selectivity for HDAC6, a class IIb enzyme, may be attributed to a benzylic spacer more effectively accessing the wider channel of the HDAC6 active site compared to other isoforms. researchgate.net Furthermore, hydrophobic capping groups can interact with the protein surface near the rim of the active site, enhancing both potency and selectivity. researchgate.netpnas.org

The inhibitory activity of N-hydroxy benzamide derivatives has been quantified across various HDAC isoforms. For instance, the benzamide derivative MS-275 showed an IC50 value of 4.8 μM against a partially purified histone deacetylase preparation. acs.org More recent studies on selective ortho-aminoanilide inhibitors have reported compounds with nanomolar potency against specific HDAC isoforms. researchgate.net For example, one compound with a 4-fluorophenyl substitution demonstrated an IC50 of 0.029 µM for HDAC1, with 2-fold and 38-fold selectivity over HDAC2 and HDAC3, respectively. researchgate.net The development of 2-substituted benzamides has also led to highly potent and selective HDAC3 inhibitors, with compounds like 2-methylthiobenzamide exhibiting an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against other HDACs. nih.gov

| Compound Class/Name | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| MS-275 (N-hydroxy benzamide derivative) | HDAC (partially purified) | 4.8 µM | acs.org |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent activity reported | researchgate.net |

| 2-Methylthiobenzamide derivative (16) | HDAC3 | 29 nM | nih.gov |

| 2-Methylamino benzamide derivative (13) | HDAC3 | 41 nM | nih.gov |

| N-hydroxycinnamamide derivative (11r) | HDAC1 | 11.8 nM | acs.org |

| N-hydroxycinnamamide derivative (11r) | HDAC3 | 3.9 nM | acs.org |

Lipoxygenase Inhibition Profiling (referencing related N-hydroxy sulfonamide derivatives)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.govmdpi.com Consequently, LOX inhibitors are pursued as potential anti-inflammatory agents. nih.govpatsnap.com While direct data on this compound is limited, the inhibitory potential can be inferred by examining related structures, such as N-hydroxy sulfonamide derivatives.

The sulfonamide moiety is a key pharmacophore in various enzyme inhibitors. Studies on newly synthesized sulfonamide derivatives have demonstrated significant lipoxygenase inhibitory activities. nih.gov For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acid derivatives showed IC50 values ranging from 15.8 µM to over 200 µM. nih.gov Medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has produced compounds with nanomolar potency against 12-LOX and excellent selectivity over related LOXs and cyclooxygenases. nih.gov

The N-hydroxy group is also critical for LOX inhibition, often acting as an iron-chelating group within the enzyme's active site. tandfonline.com Hydroxamate-containing compounds, including those with a sulfonamide linker, have been reported as potent 5-LO inhibitors. tandfonline.com This suggests that a compound combining a benzamidine core with an N-hydroxy group could effectively target the LOX active site.

| Compound Class/Name | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-(toluene-4-sulfonylamino)-benzoic acid derivative (4m) | Lipoxygenase | 15.8 ± 0.57 µM | nih.gov |

| 4-(toluene-4-sulfonylamino)-benzoic acid derivative (4g) | Lipoxygenase | 48.6 ± 0.82 µM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (35, 36) | 12-LOX | nM potency reported | nih.gov |

| 1,5-diarylpyrazoline derivative with sulfonyl group (37) | 15-LOX | 4.7 µM | nih.gov |

Acetylcholinesterase (AChE) Inhibition Potential (referencing related N-benzyl-acylarylhydrazone hybrids)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. heraldopenaccess.us AChE inhibitors are used in the treatment of conditions like Alzheimer's disease to enhance cholinergic transmission. nih.gov The potential of this compound as an AChE inhibitor can be explored by referencing related hybrid molecules, such as those containing benzyl and hydrazone moieties.

Novel 2-benzoylhydrazine-1-carboxamides have been designed as potential inhibitors of both AChE and butyrylcholinesterase (BChE). nih.govmdpi.com Many of these derivatives exhibited dual inhibition, with IC50 values for AChE ranging from 44 to 100 µM. nih.gov Molecular docking studies suggested these compounds occupy the enzyme's active cavity. nih.gov The benzyl group is a common feature in potent AChE inhibitors. For example, Donepezil (E2020), a well-known AChE inhibitor, is a 1-benzyl-piperidine derivative that shows strong inhibitory effects. nih.gov

While specific data for N-benzyl-acylarylhydrazone hybrids is not abundant, the combination of pharmacophores known to interact with AChE suggests potential activity. The hydrazone moiety has been incorporated into inhibitors of other enzymes, and the benzyl group is a known feature of AChE inhibitors. nih.govnih.gov

| Compound Class/Name | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | nih.gov |

| N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | nih.gov |

| Tacrine-benzothiazine hybrid (11) | eeAChE | 17 nM | heraldopenaccess.us |

| Tacrine-coumarin hybrid (23) | eeAChE | 5 nM | heraldopenaccess.us |

Enzyme Kinetics and Mechanism of Action Studies

Understanding the kinetic parameters and mechanism of inhibition is vital for characterizing the interaction between an inhibitor and its target enzyme.

The potency of an enzyme inhibitor is commonly expressed by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) and its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

For HDAC inhibitors, IC50 values for N-hydroxy benzamide derivatives span a wide range from micromolar to nanomolar, depending on the specific substitutions and the HDAC isoform being targeted. acs.orgnih.govacs.org Kinetic studies have also determined residence times and association (k_on)/dissociation (k_off) rates, providing a more dynamic picture of the enzyme-inhibitor interaction. researchgate.netnih.gov

In the context of LOX inhibition, sulfonamide derivatives have shown IC50 values in the low micromolar range. nih.gov For AChE inhibitors, kinetic analysis of compounds like E2020 has yielded inhibitor dissociation constants for both the free enzyme (Ki) and the acetyl-enzyme intermediate, indicating a strong inhibitory effect. nih.gov

| Compound/Class | Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| HDAC2-selective benzamide (8) | HDAC2 | Residence Time | 143 min | researchgate.net |

| HDAC3-selective benzamide (16) | HDAC3 | k_off | 3.6 × 10⁻⁴ s⁻¹ | nih.gov |

| E2020 (Donepezil) | AChE | Ki | Orders of magnitude lower than reference compounds | nih.gov |

| Huperzine A | AChE | Ki | ~100 nM (varies with source) | mdpi.com |

The mode of inhibition describes how an inhibitor interacts with the enzyme and its substrate.

HDAC Inhibition : N-hydroxy benzamides act as active-site-directed inhibitors by chelating the catalytic zinc ion, which is characteristic of competitive inhibition. nih.govnih.gov However, some HDAC inhibitors are classified as slow-binding, where the equilibrium between the enzyme and inhibitor is reached over a longer period, and the mechanism can be a simple one-step or a more complex two-step process. researchgate.net

Lipoxygenase Inhibition : LOX inhibitors can act through various mechanisms. patsnap.com Iron-chelating compounds, such as hydroxamates, function by binding the ferric ion in the active site, which is typically a competitive mechanism. tandfonline.com However, kinetic studies of some coumarin derivatives have suggested either non-competitive or mixed non-competitive and competitive inhibition. nih.gov

Acetylcholinesterase Inhibition : AChE inhibitors can exhibit different modalities. Kinetic analysis using Lineweaver-Burk plots has shown that some inhibitors, including the benzylpiperidine derivative E2020, exhibit a mixed-type inhibition, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Other AChE inhibitors are classified as non-competitive, binding to a site distinct from the substrate-binding site. mdpi.comnih.gov

Allosteric modulators bind to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity.

For the classes of compounds discussed, most evidence points toward active-site-directed inhibition. For HDACs and LOXs, the primary mechanism involves interaction with the catalytic metal ion (zinc or iron, respectively) within the active site. nih.govtandfonline.com

However, the case of AChE is more complex. The AChE enzyme possesses a "peripheral" anionic site (PAS) located at the entrance of the active site gorge, in addition to the catalytic active site (CAS) deeper within. heraldopenaccess.usnih.gov Ligands that bind to the PAS can modulate enzyme activity and are also implicated in non-catalytic functions, such as influencing amyloid-β aggregation. heraldopenaccess.us Inhibitors that can simultaneously bind to both the CAS and PAS are known as dual-binding site inhibitors and represent a key strategy in the design of multi-target anti-Alzheimer's agents. heraldopenaccess.us Therefore, a compound interacting with the PAS of AChE could be considered an allosteric modulator.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N Hydroxy 4 Morpholinomethyl Benzamidine Analogues

Impact of Substituents on the Benzamidine (B55565) Ring

The benzamidine core serves as the primary recognition element for many target enzymes, and modifications to this ring system can profoundly influence binding affinity, selectivity, and kinetic parameters.

Role of the N-hydroxy Group in Enzymatic Interactions

The N-hydroxy group is a key feature of this class of compounds, significantly impacting their interaction with target enzymes. N-hydroxyguanidines, a closely related class of compounds, have been shown to bind to the iron center of heme-containing enzymes, such as nitric oxide synthases (NOS), through their oxygen atom. This interaction is often dependent on the deprotonation or weakening of the O-H bond. The mode of binding of N-hydroxyguanidines to NOS is influenced by the presence or absence of tetrahydrobiopterin (BH4) in the active site. nih.govacs.org

Influence of Phenyl Ring Substitutions on Potency and Selectivity

Alterations to the phenyl ring of the benzamidine moiety provide a powerful means to fine-tune the potency and selectivity of these inhibitors. The introduction of various substituents can modulate the electronic properties, hydrophobicity, and steric bulk of the molecule, thereby influencing its fit within the enzyme's binding pocket.

In a series of 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group, the nature of the substituents on the 4-N-phenyl ring significantly affected their cholinesterase inhibitory potency. Interestingly, compounds without any substituents on the 4-N-phenyl ring displayed superior inhibitory activity against acetylcholinesterase (AChE), suggesting that a smaller volume of the aromatic moiety may be favorable for binding to this particular enzyme. nih.gov

Conversely, in other systems, the addition of specific substituents can enhance activity. For instance, in a series of benzamide (B126) derivatives, the presence of an amino group on the benzamide moiety increased the inhibitory capacity against SARS-CoV protease. nih.gov However, further derivatization of this amino group generally led to a decrease in activity. nih.gov This underscores the importance of a systematic exploration of substituent effects to identify optimal interaction patterns.

Modification of the Morpholinomethyl Side Chain

Stereochemical Effects on Activity

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target. While specific stereochemical studies on the morpholinomethyl side chain of N-hydroxy-4-(morpholinomethyl)benzamidine are not extensively documented in the provided search results, the principles of stereoselectivity are well-established in medicinal chemistry.

The synthesis of complex C-functionalized morpholine derivatives with systematic variation in regiochemistry and stereochemistry has been explored to expand chemical diversity for screening. nih.govdigitellinc.com This approach allows for the generation of a matrix of isomers to probe the stereochemical requirements of a binding site. For example, in a collection of methyl-substituted morpholine acetic acid esters, a complete set of 24 diverse compounds varying in regiochemistry and both relative and absolute stereochemistry were synthesized from enantiomerically pure starting materials. nih.gov Such libraries are invaluable for elucidating the precise spatial orientation required for optimal biological activity.

Alterations to the Morpholine Ring and its Connection Point

The morpholine ring itself is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties. researchgate.netnih.govsemanticscholar.org Its modification or replacement can lead to significant changes in activity. The versatility of the morpholine scaffold allows for a wide range of substitutions, influencing the molecule's interaction with various molecular targets. nih.gov

Linker Region Design and Optimization

In the development of glycine benzamide agonists for the GPR139 receptor, the nature of the amino acid linker was found to be critical for potency. A glycine linker provided excellent potency, while the introduction of larger groups, such as phenylalanine, led to a pronounced reduction in activity. nih.gov This suggests that the linker region has specific steric constraints.

Similarly, in a series of piperidyl benzamide derivatives, modifications to the amide linker, such as replacing it with a sulfonamide or a methylene (B1212753) unit, were not well-tolerated, indicating the importance of the specific chemical nature of the linker for maintaining potency. researchgate.net Studies on benzamide derivatives targeting the FtsZ protein have also highlighted the influence of linker length, with docking studies suggesting that longer, more flexible linkers may require a rearrangement of the molecule to fit optimally within the binding site, potentially leading to a decrease in biological activity. mdpi.com For substituted aryl benzylamines, extending the length of the inhibitor molecule was explored to potentially realign the compound in the active site and interact with other hydrophobic regions, with mixed results depending on the nature of the extension. nih.gov

Evaluation of Different Linker Chemistries (e.g., amide, ether, amine)

The nature of the linker connecting the benzamidine core to the morpholinomethylphenyl moiety significantly impacts the inhibitor's properties. While direct comparative studies on this compound featuring amide, ether, and amine linkers are not extensively available in the reviewed literature, general principles from related inhibitor classes, such as kinase inhibitors, can provide valuable insights. For instance, amide linkers are widely used due to their synthetic accessibility and ability to form hydrogen bonds, which can contribute to binding affinity researchgate.net. Ether linkages, being more flexible and generally more stable to hydrolysis, can alter the conformational freedom of the inhibitor. Amine linkers introduce a basic center, which can influence solubility and form ionic interactions with the target enzyme.

Table 1: Hypothetical Comparison of Linker Chemistries in this compound Analogues

| Linker Type | Potential Advantages | Potential Disadvantages |

| Amide | - Forms hydrogen bonds- Synthetically accessible | - Potential for hydrolysis- Can introduce rigidity |

| Ether | - Increased flexibility- Generally stable to hydrolysis | - May not contribute to direct hydrogen bonding |

| Amine | - Can form ionic interactions- May improve solubility | - Can be a site for metabolism- Basicity may affect cell permeability |

This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for the specific compound was not found.

Effect of Linker Length on Binding and Inhibition

The length of the linker plays a pivotal role in the binding and inhibition of benzamidine derivatives. Studies on multivalent benzamidine inhibitors have shown that shorter linker lengths often lead to stronger inhibition nih.govnih.gov. This is attributed to several factors:

Increased Effective Local Concentration: Shorter linkers restrict the conformational freedom of the inhibitor, increasing the probability of the binding moiety being in the correct orientation to interact with the enzyme's active site. This leads to a higher effective local concentration of the inhibitor around the target nih.gov.

Minimized Entropic Penalty: Longer and more flexible linkers can adopt a multitude of conformations in solution. Upon binding, this conformational freedom is lost, resulting in a significant entropic penalty that weakens the binding affinity. Shorter, more rigid linkers minimize this penalty nih.gov.

Statistical Rebinding: In the context of multivalent inhibitors, shorter linkers enhance the probability of rebinding of one of the inhibitor heads after the other has dissociated, leading to a longer apparent residence time on the target nih.govresearcher.life.

For monovalent inhibitors like this compound, while the concept of statistical rebinding of multiple heads does not apply, the principles of effective local concentration and entropic penalty remain relevant. A study on bivalent benzamidine inhibitors connected by PEG linkers demonstrated a linear correlation between increasing linker length and weaker inhibition constants (higher Ki values) researcher.liferesearchgate.net.

Table 2: Effect of Linker Length on the Inhibition of Plasmin by Bivalent Benzamidine Analogues

| Inhibitor | Linker Length (nm) | Ki (µM) |

| Pentamidine | ~0.9 | 2.1 ± 0.8 |

| Bis-dPEG2-AMB | ~2.1 | 58.9 ± 21.3 |

| Bis-dPEG5-AMB | ~3.1 | 114.7 ± 40.5 |

| Bis-dPEG13-AMB | ~6.5 | 237.9 ± 84.1 |

| Bis-dPEG25-AMB | ~10.8 | 326.3 ± 115.4 |

Data adapted from studies on bivalent benzamidine inhibitors of plasmin, illustrating the general principle of linker length effects nih.govresearcher.life.

Correlation between Structural Features and Biological Efficacy

The biological efficacy of this compound analogues is a direct consequence of their structural features. The benzamidine group itself is a well-established pharmacophore that competitively inhibits serine proteases by interacting with the aspartate residue in the S1 pocket of the active site nih.govscielo.br. The N-hydroxy modification can influence the electronic properties and binding interactions of the amidine group.

The morpholinomethylphenyl moiety also plays a crucial role. The morpholine group can enhance aqueous solubility and introduce favorable interactions with the enzyme surface. Modifications to the phenyl ring, such as the position of the morpholinomethyl substituent (ortho, meta, or para), can significantly alter the binding geometry and affinity. Structure-activity relationship studies on various benzamidine derivatives have shown that even minor changes in substituent groups on the aromatic ring can lead to significant differences in inhibitory activity due to altered hydrophobic and charge-charge interactions nih.govnih.gov.

Kinetic SAR (kSAR) and SKR Analysis

Beyond simple binding affinity (Ki or IC50), understanding the kinetics of the drug-target interaction provides a more dynamic and physiologically relevant picture of an inhibitor's efficacy. Kinetic SAR (kSAR) and structure-kinetic relationship (SKR) analyses aim to correlate structural modifications with changes in the association (kon) and dissociation (koff) rate constants.

Relationship between Compound Structure and Binding Retention Time (koff)

The binding retention time, or residence time (1/koff), is a critical parameter that describes how long an inhibitor remains bound to its target. A longer residence time, resulting from a slow koff, can lead to a more sustained pharmacological effect, even when the plasma concentration of the drug has decreased.

Structural features that contribute to a slow koff often involve:

Induced-fit conformational changes: Inhibitors that induce a conformational change in the enzyme upon binding may have a slower dissociation rate as the enzyme needs to revert to its original conformation for the inhibitor to be released.

Formation of extensive hydrogen bond networks and hydrophobic interactions: A greater number of strong and well-oriented interactions will increase the energy barrier for dissociation.

Trapping of the inhibitor by a flexible loop: In some enzymes, a flexible loop can close over the active site after the inhibitor has bound, effectively trapping it and slowing its dissociation.

Optimization of Kinetic Profiles for Enhanced Target Engagement

The ideal kinetic profile for an inhibitor depends on its therapeutic application. For some indications, a long residence time is desirable to provide sustained target engagement. For others, a more rapid dissociation might be preferred to minimize off-target effects or toxicity.

Optimization of the kinetic profile involves a multi-parameter approach that considers both kon and koff. A fast kon allows the inhibitor to quickly bind to its target, while a slow koff ensures a prolonged duration of action. Medicinal chemistry efforts can be directed towards introducing structural modifications that specifically modulate these kinetic parameters. For instance, increasing the flexibility of a linker might increase the kon by allowing the inhibitor to more easily adopt a binding-competent conformation, but it could also increase the koff due to a higher entropic penalty upon binding. Conversely, introducing a more rigid element that pre-organizes the molecule for binding could lead to a more favorable kon and koff.

Table 3: Illustrative Kinetic Parameters for Enzyme Inhibitors

| Inhibitor | Ki (nM) | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) (s) |

| Compound A | 10 | 1 x 106 | 1 x 10-2 | 100 |

| Compound B | 10 | 1 x 107 | 1 x 10-1 | 10 |

| Compound C | 1 | 1 x 106 | 1 x 10-3 | 1000 |

This is a hypothetical data table illustrating how different kinetic profiles can result in the same or different binding affinities (Ki = koff/kon) and how these profiles can be optimized for desired target engagement.

Exploration of Biological Activities and Biochemical Pathways

Antimicrobial Activity Studies

Comprehensive searches of scientific literature did not yield specific studies evaluating the direct antibacterial or antifungal efficacy of N-hydroxy-4-(morpholinomethyl)benzamidine against the specified microbial strains. While research into the antimicrobial properties of various benzamide (B126) and hydroxamic acid derivatives is ongoing, data focusing specifically on this compound is not presently available in the reviewed sources. nih.govnanobioletters.comnih.govnih.gov

Antibacterial Efficacy (e.g., against E. coli, P. aeruginosa, Staphylococcus aureus)

No specific research data was found regarding the evaluation of this compound against Escherichia coli, Pseudomonas aeruginosa, or Staphylococcus aureus.

Antifungal Efficacy (e.g., against Aspergillus niger, Fusarium solani, Penicillium chrysogenum, Microsporum gypseum)

No specific research data was found concerning the antifungal activity of this compound against Aspergillus niger, Fusarium solani, Penicillium chrysogenum, or Microsporum gypseum.

Antimalarial Potential (referencing related benzamidine (B55565) derivatives)

While direct studies on this compound are not specified, the broader class of benzamidine and related benzimidazole (B57391) derivatives has been identified as a promising area for antimalarial drug discovery. up.ac.zanih.gov Research into these chemical scaffolds is driven by the urgent need for novel compounds to combat the spread of drug-resistant Plasmodium parasites, particularly Plasmodium falciparum, which is responsible for the most severe forms of malaria. nih.govresearchgate.net

Studies on various benzamidine derivatives have demonstrated potent activity against the asexual blood stages of P. falciparum. nih.gov For instance, certain 3-hydroxypropanamidine derivatives, which contain a benzamidine functionality, have shown excellent in vitro activity, with IC50 values in the nanomolar range against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of the parasite. nih.gov The structure-activity relationship in these series often indicates that bulky aromatic moieties contribute to higher potency. nih.gov

Furthermore, related benzimidazole derivatives have been screened for activity against multiple life-cycle stages of P. falciparum, including the transmissible gametocyte stages, which is crucial for developing transmission-blocking therapies. up.ac.zaresearchgate.net Several compounds from these series have exhibited submicromolar activity against asexual blood-stage parasites and nanomolar potency against gametocytes, indicating their potential to both treat the disease and prevent its spread. up.ac.zaresearchgate.net The consistent antiplasmodial activity observed in these related scaffolds suggests that this compound, as a member of the benzamidine class, could warrant investigation for similar antimalarial properties.

Anti-Proliferative Activity in Cancer Cell Lines

No specific studies on the anti-proliferative activity of this compound against the cancer cell lines listed below were identified in the reviewed literature. The field of oncology research frequently investigates novel chemical entities, including various benzamide derivatives, for their potential as anticancer agents; however, specific data for this particular compound is not available. nih.govnih.govnih.gov

Evaluation against Neuroblastoma (e.g., SHEP) and Breast Adenocarcinoma (e.g., MDA-MB-231) Cell Lines

No research findings were available for the evaluation of this compound against SHEP neuroblastoma or MDA-MB-231 breast adenocarcinoma cell lines.

Studies on Other Human Cancer Cell Lines (e.g., MCF-7, A549, DU-145)

No specific studies were found detailing the anti-proliferative effects of this compound on MCF-7 (breast cancer), A549 (lung cancer), or DU-145 (prostate cancer) human cancer cell lines.

Modulation of Specific Biochemical Pathways

Involvement in Eicosanoid Signaling Pathways

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. They play crucial roles in inflammation, immunity, and cellular signaling. Key pathways include the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. Research into the effects of this compound on these pathways would investigate its potential to modulate the activity of enzymes like COX-1, COX-2, or 5-LOX, and consequently, its impact on the production of pro-inflammatory or anti-inflammatory eicosanoids.

Impact on Protein Folding and Degradation Pathways (referencing HSP90 inhibition concepts)

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins, a mechanism that is of significant interest in cancer therapy. An investigation into this compound would explore whether it binds to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function and leading to the degradation of key cellular proteins.

Investigating Effects on Heme Detoxification (referencing antimalarial context)

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline pigment called hemozoin. This detoxification pathway is a well-established target for antimalarial drugs like chloroquine, which are thought to interfere with hemozoin formation. Research in this area would focus on whether this compound can inhibit the formation of β-hematin (the synthetic equivalent of hemozoin), leading to an accumulation of toxic heme within the parasite and subsequent cell death.

Preclinical Pharmacological Investigations

In vitro Pharmacokinetic Properties (ADME considerations in research context)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. These assays provide data on properties such as solubility, permeability, metabolic stability in liver microsomes, and plasma protein binding. Such data for this compound would be essential for assessing its drug-like properties and potential for further development.

| ADME Parameter | Assay | Result for this compound |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Data not available |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Data not available |

| Metabolic Stability | Liver Microsomal Stability Assay | Data not available |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Data not available |

Cellular Uptake and Distribution in Research Models

Understanding how a compound enters cells and where it localizes is critical to understanding its mechanism of action. Studies on this compound would utilize cell-based assays, potentially with fluorescently labeled analogues or mass spectrometry-based techniques, to quantify its uptake and determine its subcellular distribution in relevant cell models (e.g., cancer cell lines or parasite-infected red blood cells).

| Cellular Model | Methodology | Uptake/Distribution Findings for this compound |

| Relevant Cancer Cell Line | LC-MS/MS or Confocal Microscopy | Data not available |

| P. falciparum-infected Erythrocytes | Radiolabeling or LC-MS/MS | Data not available |

Advanced Analytical Methodologies for Research Applications

High-Throughput Screening (HTS) Assay Development for Enzyme Inhibition

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. In the context of N-hydroxy-4-(morpholinomethyl)benzamidine, an HTS campaign would be designed to evaluate its potential as an enzyme inhibitor.

The development of a robust HTS assay involves several key steps:

Target Selection: An enzyme of interest is chosen based on its therapeutic relevance.